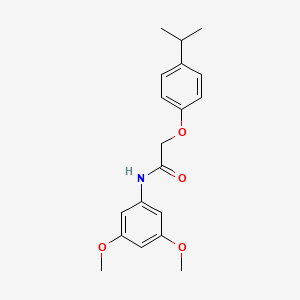
3-(2-chloro-6-fluorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloro-6-fluorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is commonly referred to as CFTR inhibitor because of its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
作用機序
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide involves its ability to bind to the this compound protein and inhibit its activity. The this compound protein is a chloride channel that is responsible for regulating the transport of chloride ions across the cell membrane. Inhibition of this compound activity leads to a decrease in the transport of chloride ions, which can result in the thickening of mucus in the respiratory and digestive systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. Inhibition of this compound activity by this compound has been shown to lead to a decrease in the transport of chloride ions across the cell membrane. This can result in the thickening of mucus in the respiratory and digestive systems, which is a hallmark of cystic fibrosis.
実験室実験の利点と制限
The advantages of using 3-(2-chloro-6-fluorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide in lab experiments include its ability to selectively inhibit the activity of the this compound protein. This allows researchers to study the role of this compound in various biological processes. However, one of the limitations of using this compound is that it may not accurately reflect the physiological conditions of cystic fibrosis. In addition, the compound may have off-target effects that could confound the results of experiments.
将来の方向性
There are several future directions for research involving 3-(2-chloro-6-fluorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide. One potential direction is to study the compound's effects on other chloride channels and transporters. This could lead to the identification of new therapeutic targets for the treatment of cystic fibrosis and other diseases. Another direction is to develop more potent and selective this compound inhibitors that could be used as potential therapeutic agents. Finally, researchers could study the compound's effects on other biological processes to gain a better understanding of its mechanism of action.
合成法
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-chloro-6-fluoroaniline with ethyl 2-bromoacetate to form an intermediate compound. This intermediate compound is then reacted with hydroxylamine hydrochloride to form the isoxazole ring. The final step involves the reaction of the isoxazole intermediate with acryloyl chloride to form the desired product.
科学的研究の応用
3-(2-chloro-6-fluorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to inhibit the activity of the this compound protein, which is responsible for regulating the transport of chloride ions across the cell membrane. This compound inhibitors have been identified as potential therapeutic agents for the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.
特性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c1-8-7-12(17-19-8)16-13(18)6-5-9-10(14)3-2-4-11(9)15/h2-7H,1H3,(H,16,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGSNMYNYBGSIR-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-imidazolidinone](/img/structure/B5695703.png)







![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5695755.png)


![6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5695772.png)
